Cas no 1805044-71-6 (5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid)

5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid
-
- インチ: 1S/C11H9F2NO3/c1-6-2-9(17-11(12)13)8(5-14)3-7(6)4-10(15)16/h2-3,11H,4H2,1H3,(H,15,16)
- InChIKey: KBFIFQIIDVRIAV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=CC(CC(=O)O)=C(C)C=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 70.3
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006841-250mg |
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid |
1805044-71-6 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010006841-500mg |
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid |
1805044-71-6 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010006841-1g |
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid |
1805044-71-6 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid 関連文献
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acidに関する追加情報
Introduction to 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid (CAS No. 1805044-71-6)
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid (CAS No. 1805044-71-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. The combination of a cyano group, difluoromethoxy moiety, and a methyl substituent on the phenyl ring provides a robust platform for exploring its biological activities and pharmacological properties.
The cyano group in 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. This functional group is often used in the design of drugs to enhance their metabolic stability and improve their pharmacokinetic profiles. The presence of the difluoromethoxy moiety adds further complexity to the molecule, contributing to its unique electronic and steric properties. Fluorine atoms are known to modulate the lipophilicity and bioavailability of compounds, making them valuable in drug discovery and development.
The methyl substituent on the phenyl ring can affect the compound's solubility and binding affinity to target proteins. This substituent can also influence the overall conformational flexibility of the molecule, which is crucial for its interaction with biological targets. The acetic acid moiety at the end of the alkyl chain provides a carboxylic acid functional group, which can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's ability to interact with biomolecules.
Recent studies have explored the potential therapeutic applications of 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data from animal models have indicated that it may have analgesic effects, making it a promising candidate for pain management.
Another area of interest is its potential as an anticancer agent. Research has demonstrated that 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression. These findings highlight the compound's potential as a lead molecule for developing novel anticancer drugs.
The pharmacokinetic properties of 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid have also been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows it to cross biological membranes efficiently, while its metabolic stability ensures that it remains active in vivo for an extended period. These characteristics make it an attractive candidate for further preclinical and clinical development.
In terms of safety, preliminary toxicological studies have indicated that 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid has a good safety profile at therapeutic doses. However, more extensive toxicological evaluations are necessary to fully understand its long-term safety and potential side effects. Ongoing research aims to optimize its formulation and delivery methods to enhance its therapeutic efficacy while minimizing adverse effects.
The synthesis of 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid involves several steps, including the introduction of the cyano group, difluoromethoxy moiety, and methyl substituent onto the phenyl ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions are commonly employed to achieve high yields and purity levels. The development of efficient synthetic routes is crucial for scaling up production for preclinical and clinical trials.
In conclusion, 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid (CAS No. 1805044-71-6) represents a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Continued research into its mechanisms of action, pharmacological properties, and safety profile will be essential for realizing its full potential in clinical settings.
1805044-71-6 (5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid) 関連製品
- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)
- 664364-89-0(rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)
- 877818-33-2(3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)
- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)
- 2229253-08-9(3-(4-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)
- 151602-49-2(5-O-Desmethyl Omeprazole)
- 2197063-09-3(5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester)
- 2229584-21-6(1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene)
- 2137615-75-7(Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)




